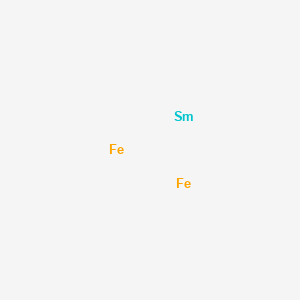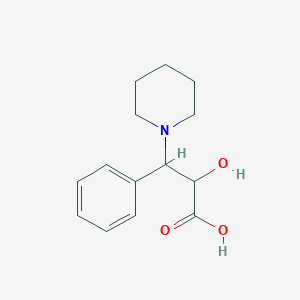
Copper;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper-titanium compounds, particularly copper-titanium alloys, are known for their unique combination of properties, including high strength, excellent electrical conductivity, and resistance to corrosion. These compounds are widely used in various industrial applications due to their mechanical and electrical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper-titanium alloys can be synthesized through various methods, including melting and casting, powder metallurgy, and mechanical alloying. The most common method involves melting copper and titanium together in a controlled environment to prevent oxidation. The molten mixture is then cast into molds to form the desired shapes.
Industrial Production Methods
In industrial settings, copper-titanium alloys are typically produced using vacuum arc remelting (VAR) or electron beam melting (EBM). These methods ensure high purity and uniformity of the alloy. The process involves melting the raw materials in a vacuum or inert atmosphere to prevent contamination and achieve the desired alloy composition.
Analyse Chemischer Reaktionen
Types of Reactions
Copper-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Copper-titanium alloys can oxidize when exposed to air or oxygen at high temperatures. This reaction forms a protective oxide layer on the surface, enhancing corrosion resistance.
Reduction: Reduction reactions can occur in the presence of reducing agents such as hydrogen or carbon monoxide, which can remove oxygen from the oxide layer.
Substitution: Substitution reactions involve replacing one element in the compound with another.
Major Products Formed
The major products formed from these reactions include various oxides, such as titanium dioxide and copper oxide, as well as intermetallic compounds like Cu4Ti.
Wissenschaftliche Forschungsanwendungen
Copper-titanium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in chemical reactions due to their unique surface properties.
Biology: Investigated for their biocompatibility and potential use in medical implants and devices.
Medicine: Studied for their antimicrobial properties, making them suitable for use in medical equipment and surfaces.
Industry: Employed in the production of high-strength, corrosion-resistant components for aerospace, automotive, and electronics industries
Wirkmechanismus
The mechanism by which copper-titanium compounds exert their effects involves several molecular targets and pathways:
Antimicrobial Action: Copper ions released from the compound generate reactive oxygen species (ROS), which damage microbial cell membranes and DNA, leading to cell death.
Biocompatibility: Titanium’s resistance to corrosion and its inertness in the human body make copper-titanium alloys suitable for biomedical applications.
Vergleich Mit ähnlichen Verbindungen
Copper-titanium compounds can be compared with other similar compounds, such as:
Nickel-titanium (Nitinol): Known for its shape memory and superelastic properties, used in medical devices and actuators.
Aluminum-titanium: Offers high strength and lightweight properties, commonly used in aerospace applications.
Copper-nickel: Known for its excellent corrosion resistance and used in marine environments
Copper-titanium alloys stand out due to their unique combination of high strength, electrical conductivity, and corrosion resistance, making them versatile for various applications.
Eigenschaften
CAS-Nummer |
12019-62-4 |
|---|---|
Molekularformel |
Cu3Ti2 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
copper;titanium |
InChI |
InChI=1S/3Cu.2Ti |
InChI-Schlüssel |
DRGZCVNOPLELSW-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Ti].[Cu].[Cu].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


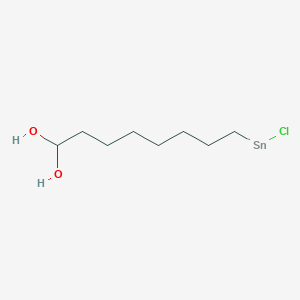

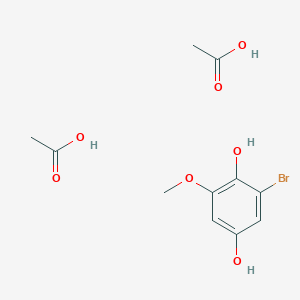
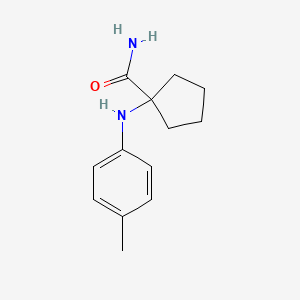

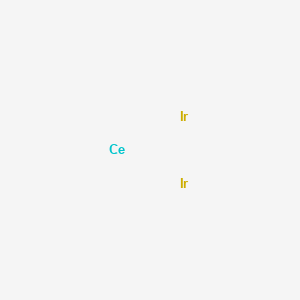
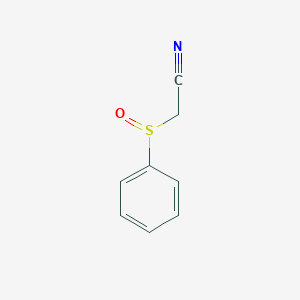
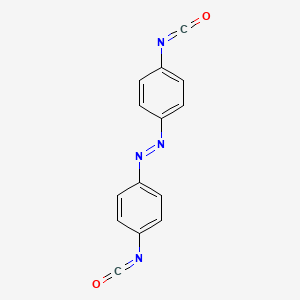
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)

